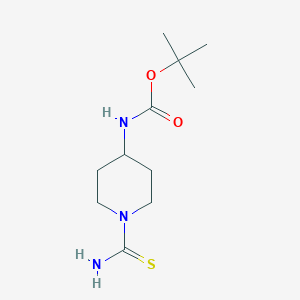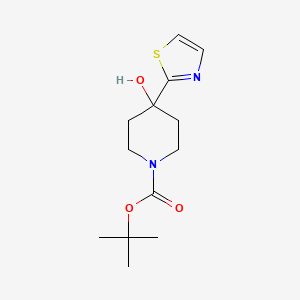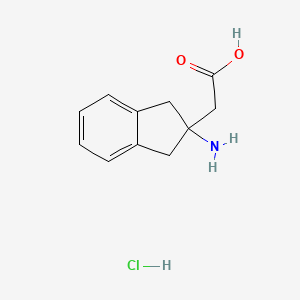
N-(1-carbamotioilpiperidin-4-il)carbamato de terc-butilo
Descripción general
Descripción
Tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate: has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Industry: : It can be used in the production of materials and chemicals with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate typically involves the reaction of piperidin-4-amine with carbon disulfide in the presence of a base to form piperidin-4-thiocarbamic acid . This intermediate is then treated with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mecanismo De Acción
The mechanism by which tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparación Con Compuestos Similares
Tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate: can be compared with other carbamate compounds such as methyl N-(1-carbamothioylpiperidin-4-yl)carbamate and ethyl N-(1-carbamothioylpiperidin-4-yl)carbamate . While these compounds share similar structures, the presence of the tert-butyl group in tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate imparts unique properties and reactivity patterns that distinguish it from its counterparts.
Conclusion
Tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and benefits of this compound.
Propiedades
IUPAC Name |
tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYHBRIBFPNSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)
![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)
![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)


![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)



![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)



![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
